N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a sulfonamide-containing benzodioxine derivative characterized by a thiazole ring linked via a sulfamoyl group to a phenyl moiety, which is further connected to a 2,3-dihydro-1,4-benzodioxine-2-carboxamide scaffold. Below, we compare its structural, physicochemical, and functional attributes with closely related analogs.
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c22-17(16-11-25-14-3-1-2-4-15(14)26-16)20-12-5-7-13(8-6-12)28(23,24)21-18-19-9-10-27-18/h1-10,16H,11H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQSIXJQUSJEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is primarily investigated for its potential therapeutic effects. Its unique structural features allow it to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, research indicates that compounds containing thiazole rings often show promise in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The sulfonamide group in the compound is known for its antibacterial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
Materials Science
The compound's structural properties make it a candidate for developing advanced materials:
- Polymer Development : Its ability to form strong intermolecular interactions can be exploited to create polymers with enhanced mechanical properties.
- Coatings : The compound's chemical stability and resistance to environmental factors make it suitable for use in protective coatings.
Biological Studies
This compound is utilized in biological research to understand its interactions with enzymes and receptors:
- Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have demonstrated that thiazole derivatives can effectively inhibit carbonic anhydrase and other key metabolic enzymes.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). |
| Study 2 | Antimicrobial Properties | Showed effective inhibition of Staphylococcus aureus growth at low concentrations. |
| Study 3 | Polymer Development | Developed a new polymer blend incorporating the compound that exhibited improved tensile strength and thermal stability. |
Mechanism of Action
The mechanism of action of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfamoyl group are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Structural Features of the Target Compound
- Core : 2,3-Dihydro-1,4-benzodioxine ring.
- Substituents :
- Position 2 : Carboxamide group.
- Phenyl ring : 4-(1,3-Thiazol-2-ylsulfamoyl) group.
Analog Compounds and Structural Variations
Structural Insights :
- Thiazole’s sulfur atom may enhance lipophilicity compared to pyrimidine .
- Carboxamide Position : 2-carboxamide (target) vs. 3-carboxamide () influences benzodioxine conformation and steric interactions .
Physicochemical Properties
Spectroscopic and Physical Data
- IR Spectroscopy :
- Solubility : Thiazole and sulfamoyl groups enhance polarity compared to bromophenyl () or ethyl-linked () analogs .
Biological Activity
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article focuses on its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. We will also explore relevant case studies and research findings that highlight the compound's efficacy.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxine moiety and a thiazole group. Its molecular formula is , and it has a molecular weight of approximately 396.52 g/mol. The presence of the thiazole ring is significant as it often contributes to the biological activity of compounds.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O3S |
| Molecular Weight | 396.52 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Antibacterial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, a study evaluated various thiazolidinone derivatives against Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . Some derivatives displayed comparable or superior antibacterial activity compared to standard antibiotics such as norfloxacin and chloramphenicol .
Antifungal Activity
In addition to antibacterial effects, the compound has shown promise in antifungal applications. The same series of thiazolidinone derivatives were tested against Aspergillus niger , Aspergillus flavus , and Candida albicans , with several compounds demonstrating potent antifungal activity .
Anti-inflammatory and Anticancer Activity
The benzodioxane moiety is associated with anti-inflammatory and anticancer activities. Various derivatives have been reported to inhibit key pathways involved in inflammation and cancer progression. For example, studies have highlighted the effectiveness of benzodioxane derivatives in inhibiting the p38α MAPK pathway, which is crucial in cancer cell signaling .
Case Study: Growth Inhibition in Cancer Models
A notable case study demonstrated that a derivative containing the benzodioxane structure exhibited significant growth inhibition in human ovarian carcinoma xenograft models. This suggests that modifications to the benzodioxane structure can enhance anticancer efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Research indicates that the position of substituents on the benzodioxane ring can significantly influence their pharmacological properties. For instance, an acetic acid substituent at position 6 was found to be optimal for anti-inflammatory activity .
Q & A
Basic: What are the key synthetic strategies for synthesizing this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the thiazole sulfamoyl moiety via coupling of 2-aminothiazole with sulfonyl chloride derivatives under basic conditions (e.g., pyridine as a catalyst) .
- Step 2: Introduction of the benzodioxine carboxamide group through amide bond formation, often using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane .
- Step 3: Purification via column chromatography or recrystallization to isolate the final product. Reaction yields can be optimized by controlling temperature (0–5°C for exothermic steps) and using inert atmospheres to prevent oxidation .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Essential for verifying proton environments (e.g., sulfamoyl NH at δ 10–12 ppm, benzodioxine protons at δ 4.5–5.5 ppm) and carbon backbone integrity .
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide, S=O stretch at ~1150–1250 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns to rule out impurities .
Advanced: How can synthetic yields be improved during scale-up?
Methodological Answer:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reagent solubility and reaction homogeneity .
- Catalyst Screening: Test alternative catalysts (e.g., HOBt for amide coupling) to reduce side reactions .
- Process Monitoring: Employ in-situ techniques like TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
- Temperature Control: Use jacketed reactors to maintain low temperatures during exothermic steps (e.g., sulfonylation) .
Advanced: What computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding affinities to hypothesized targets (e.g., kinase enzymes). Focus on the thiazole sulfamoyl group’s electrostatic interactions with catalytic residues .
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes over 100+ ns trajectories using GROMACS or AMBER. Analyze hydrogen bond occupancy and binding pocket flexibility .
- QSAR Modeling: Correlate structural features (e.g., electron-withdrawing groups on the phenyl ring) with activity data to guide derivatization .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times to minimize variability .
- Orthogonal Assays: Validate enzyme inhibition (e.g., IC50) with SPR (surface plasmon resonance) to confirm binding kinetics independently .
- Control Experiments: Include reference compounds (e.g., cisplatin for cytotoxicity) and solvent controls to isolate compound-specific effects .
Basic: What in vitro assays are recommended for initial biological screening?
Methodological Answer:
- Cytotoxicity Assays: MTT or resazurin-based assays in cancer cell lines (e.g., MCF-7, A549) to determine IC50 values .
- Enzyme Inhibition: Fluorometric or colorimetric assays targeting kinases or proteases, using ATP/ADP-Glo™ kits for high-throughput screening .
- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
Advanced: What structural modifications enhance metabolic stability?
Methodological Answer:
- Functional Group Replacement: Substitute labile ester groups with amides or heterocycles (e.g., morpholine) to reduce hepatic clearance .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) on the sulfamoyl moiety to improve bioavailability .
- SAR Studies: Systematically vary substituents on the benzodioxine ring and analyze logP/clogP values to balance solubility and membrane permeability .
Advanced: How to validate the compound’s mechanism of action experimentally?
Methodological Answer:
- Gene Knockdown: Use siRNA or CRISPR to silence hypothesized targets (e.g., EGFR) and assess activity loss via Western blot .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by measuring protein stability shifts after compound treatment .
- Metabolomic Profiling: LC-MS-based analysis to track downstream metabolic changes (e.g., ATP depletion in apoptosis pathways) .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Storage Conditions: Lyophilize the compound and store at –20°C under argon to prevent hydrolysis/oxidation .
- Buffered Solutions: Use pH 7.4 PBS for aqueous formulations and avoid prolonged exposure to light (amber vials recommended) .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems: Test DMSO/PEG 400 mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
- Salt Formation: Synthesize hydrochloride or sodium salts to improve aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
